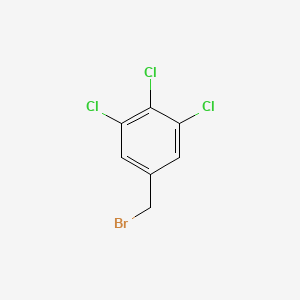

5-(Bromomethyl)-1,2,3-trichlorobenzene

Description

Properties

IUPAC Name |

5-(bromomethyl)-1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIOTIMDJRLRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Bromomethyl)-1,2,3-trichlorobenzene CAS number and synonyms

[1]

Executive Summary

5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS: 1261828-98-1 ), widely known as 3,4,5-Trichlorobenzyl bromide , is a specialized organohalide intermediate used in advanced organic synthesis.[1] Characterized by a highly reactive benzylic bromide moiety attached to an electron-deficient trichlorobenzene core, this compound serves as a critical electrophile for introducing the lipophilic and metabolically stable 3,4,5-trichlorobenzyl pharmacophore into small molecule drugs and agrochemicals.

This guide details its physicochemical profile, validated synthesis protocols, and applications in medicinal chemistry, specifically focusing on its role in optimizing potency and metabolic stability in drug candidates.

Part 1: Chemical Identity & Nomenclature

| Parameter | Details |

| Primary Name | 5-(Bromomethyl)-1,2,3-trichlorobenzene |

| Common Synonym | 3,4,5-Trichlorobenzyl bromide |

| CAS Number | 1261828-98-1 |

| Molecular Formula | |

| Molecular Weight | 274.37 g/mol |

| SMILES | ClC1=C(Cl)C(Cl)=CC(CBr)=C1 |

| InChI Key | VZUMVBQMJFFYRM-UHFFFAOYSA-N |

| Structural Class | Benzyl Bromide / Polychlorinated Arene |

Part 2: Physicochemical Profile

The presence of three chlorine atoms at the 3, 4, and 5 positions creates a unique electronic and steric environment.[2] The electron-withdrawing nature of the trichloro-substitution deactivates the ring towards electrophilic attack but enhances the acidity of the benzylic protons, facilitating radical functionalization.

| Property | Value / Characteristic | Implication for Handling |

| Physical State | Solid (Crystalline) | Easy to weigh; requires dissolution for reactions. |

| Melting Point | Predicted: 55–65 °C | Low-melting solid; store in a cool environment to prevent caking. |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene. Insoluble in water.[3] | Compatible with standard organic reaction media. |

| Reactivity | High (Lachrymator) | Highly susceptible to nucleophilic attack ( |

| Stability | Moisture Sensitive | Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. |

Part 3: Synthesis & Reactivity

Core Synthesis Protocol: Radical Bromination

The most robust industrial and laboratory scale route to 5-(Bromomethyl)-1,2,3-trichlorobenzene involves the Wohl-Ziegler bromination of the precursor 3,4,5-Trichlorotoluene (CAS 21472-86-6). This pathway utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN or Benzoyl Peroxide.

Reaction Scheme (DOT Visualization)

Figure 1: Radical bromination pathway transforming 3,4,5-trichlorotoluene to the target benzyl bromide.

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-Trichlorotoluene (1.0 eq) in anhydrous Carbon Tetrachloride (

) or Trifluorotoluene ( -

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (Azobisisobutyronitrile) (0.05 eq).

-

Initiation: Heat the mixture to reflux (approx. 77-80 °C). The reaction is initiated when the suspension turns cream/white (succinimide formation) and may require a high-intensity light source to kickstart if induction is slow.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. The disappearance of the toluene starting material indicates completion (typically 2–6 hours).

-

Workup: Cool the mixture to

to precipitate succinimide. Filter off the solid. -

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from n-hexane or heptane to yield pure 3,4,5-Trichlorobenzyl bromide .

Reactivity Profile: Nucleophilic Substitution

The benzylic bromide is an excellent leaving group, making this compound a versatile "warhead" for alkylation reactions.

Figure 2: Divergent synthesis applications via Nucleophilic Substitution (

Part 4: Applications in Drug Discovery

Pharmacophore Optimization

The 3,4,5-trichlorophenyl moiety is a privileged substructure in medicinal chemistry.

-

Metabolic Stability: The chlorine atoms at positions 3, 4, and 5 block metabolic oxidation (hydroxylation) at the most vulnerable sites of the phenyl ring, significantly extending the half-life (

) of the drug molecule. -

Lipophilicity: The trichloro-substitution increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Steric Occlusion: The bulkiness of the chlorines can lock the molecule into a specific bioactive conformation or fill hydrophobic pockets within a target protein (e.g., ATP-binding sites of kinases).

Case Studies

-

Antimicrobial Agents: Benzyl bromides are frequently used to synthesize quaternary ammonium salts or benzimidazole derivatives that target bacterial cell membranes. The trichloro-analog provides superior resistance to bacterial efflux pumps compared to non-halogenated analogs.

-

Kinase Inhibitors: Used to alkylate the hinge-binding motif of kinase inhibitors, directing the hydrophobic tail into the "back pocket" of the enzyme.

Part 5: Safety & Handling (MSDS Highlights)

Warning: This compound is a potent alkylating agent and lachrymator.

| Hazard Class | Statement | Precaution |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B). | Wear double nitrile gloves and a lab coat. |

| Eye Damage | Causes serious eye damage; Lachrymator. | Use full face shield or safety goggles; work in a fume hood. |

| Respiratory | May cause respiratory irritation.[4] | Do not inhale dust/vapors.[4][5] |

| Storage | Hydrolytically unstable. | Store at |

Disposal: Quench excess bromide with an aqueous solution of sodium thiosulfate or dilute ammonia before disposal into halogenated organic waste streams.

References

-

AK Scientific, Inc. Product Record: 5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS 1261828-98-1).[1] Retrieved from

-

BenchChem. 3,4,5-Trichlorotoluene (CAS 21472-86-6) Technical Data. Retrieved from

-

Cantillo, D., et al. (2014).[6] Continuous-Flow Bromination of Benzylic Compounds with N-Bromosuccinimide. Journal of Organic Chemistry, 79(1), 223–229.[6] Retrieved from

-

ChemicalBook. Synthesis and Properties of Polychlorinated Benzyl Bromides. Retrieved from

molecular weight and structural formula of 3,4,5-trichlorobenzyl bromide

Technical Monograph: 3,4,5-Trichlorobenzyl Bromide

Executive Summary

3,4,5-Trichlorobenzyl bromide is a specialized organohalide intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] Characterized by a highly lipophilic 3,4,5-trichlorophenyl moiety, it serves as a critical electrophile for introducing bulky, electron-withdrawing benzyl groups into target molecules. This guide provides a comprehensive technical profile, synthetic methodologies, and handling protocols for researchers in medicinal and process chemistry.

Physicochemical Characterization

The following data consolidates experimental and predicted properties for 3,4,5-trichlorobenzyl bromide. Due to its status as a specialized intermediate, some values are derived from structural analogues (e.g., 3,4,5-trichlorotoluene).

| Property | Specification | Notes |

| IUPAC Name | 5-(Bromomethyl)-1,2,3-trichlorobenzene | |

| CAS Number | 1261828-98-1 | Primary commercial identifier |

| Molecular Formula | C₇H₄BrCl₃ | |

| Molecular Weight | 274.37 g/mol | |

| Physical State | Solid (Crystalline) | Predicted based on precursor MP (45°C) |

| Melting Point | ~50–65 °C (Predicted) | Precursor 3,4,5-trichlorotoluene MP is 44.85°C [1] |

| Boiling Point | >260 °C (Predicted) | Decomposition likely before boiling at atm pressure |

| Solubility | Soluble in DCM, THF, Ethyl Acetate | Insoluble in water |

| Reactivity | High (Alkylating Agent) | Potent lachrymator |

Structural Analysis & Electronic Properties

The 3,4,5-trichlorobenzyl bromide molecule features a benzene ring substituted with three chlorine atoms in a contiguous (vicinal) pattern and a bromomethyl group at the meta position relative to the outer chlorines.

-

Steric Bulk: The 3,4,5-substitution pattern creates a "wedge" of steric bulk, often used in drug design to fill hydrophobic pockets in protein targets.

-

Electronic Effect: The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. However, they also deactivate the ring towards further electrophilic substitution.

-

Benzylic Reactivity: Despite the electron-withdrawing nature of the ring, the benzylic carbon remains highly susceptible to nucleophilic attack (

) due to the excellent leaving group ability of the bromide ion.

Synthetic Architecture

The synthesis of 3,4,5-trichlorobenzyl bromide is most efficiently achieved via the Wohl-Ziegler bromination of its precursor, 3,4,5-trichlorotoluene (CAS 21472-86-6). This radical pathway avoids ring bromination, which would occur under Lewis acid catalysis.

Protocol: Radical Bromination

-

Reagent: N-Bromosuccinimide (NBS)

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative) -

Mechanism: Free Radical Substitution (Chain Reaction)

Step-by-Step Methodology:

-

Charge: Dissolve 3,4,5-trichlorotoluene (1.0 eq) in anhydrous solvent (0.2 M).

-

Add: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reflux: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (

or Ar). -

Monitor: Reaction progress is monitored by TLC or GC-MS until the starting material is consumed (typically 4–12 hours).

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.

-

Purification: Concentrate the filtrate. Recrystallize from hexane/ethanol to yield the target bromide.

Synthetic Workflow Visualization

Figure 1: Radical bromination pathway for the synthesis of 3,4,5-trichlorobenzyl bromide.

Reactivity & Applications

3,4,5-Trichlorobenzyl bromide functions as a versatile "warhead" for attaching the lipophilic trichlorobenzyl moiety. Its primary utility lies in Nucleophilic Substitution (

Key Transformations

-

Ether Synthesis (Williamson): Reaction with phenols or alcohols (using

or NaH) to form ethers. Common in designing tyrosine kinase inhibitors. -

Amine Alkylation: Reaction with primary/secondary amines to form benzylamines.

-

Thioether Formation: Reaction with thiols to introduce sulfur linkages.

Medicinal Chemistry Utility

The 3,4,5-trichloro motif is often employed to:

-

Increase Lipophilicity (LogP): Enhances membrane permeability.

-

Metabolic Stability: The chlorine atoms block metabolic oxidation at the ring positions (CYP450 blocking).

-

Halogen Bonding: Potential for specific interactions with receptor binding sites.

Reactivity Logic Diagram

Figure 2: Primary reaction pathways for functionalizing 3,4,5-trichlorobenzyl bromide.

Safety & Handling Protocols

CRITICAL WARNING: Benzyl bromides are potent lachrymators (tear gas agents) and severe skin irritants.

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE:

-

Eyes: Chemical splash goggles (Face shield recommended).

-

Skin: Nitrile gloves (Double gloving recommended due to high permeability of benzyl halides).

-

Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with organic vapor cartridges.

-

-

Storage:

-

Store at 2–8°C (Refrigerated).

-

Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis.

-

Protect from light (amber vials) to prevent photolytic decomposition.

-

-

Spill Management: Neutralize spills with dilute ammonia or 5% sodium thiosulfate solution to quench the alkylating capability before cleanup.

References

-

Precursor Properties (3,4,5-Trichlorotoluene)

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35397, 3,4,5-Trichlorotoluene. Retrieved from [Link]

-

- General Synthesis of Benzyl Bromides (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.

- CAS Registry & Identification

- Safety Data (General Benzyl Bromide Class)

Sources

literature review on trichlorobenzyl bromide derivatives

Synthetic Protocols, Reactivity Profiles, and Pharmacophore Integration

Executive Summary

Trichlorobenzyl bromides (Ar-CH₂Br) represent a specialized class of alkylating agents in organic synthesis. Distinguished by the presence of three chlorine atoms on the aromatic ring, these compounds serve as critical electrophiles in the development of agrochemicals, antimicrobials, and materials science.

This guide provides an in-depth analysis of their chemical behavior, specifically focusing on the interplay between steric hindrance (in 2,6-substituted isomers) and electronic deactivation . We present a validated protocol for their synthesis via radical bromination and detail their utility in

Structural Chemistry & Reactivity Profile

The reactivity of trichlorobenzyl bromides is defined by the lability of the benzylic carbon-bromine bond, modulated by the substitution pattern of the chlorine atoms.

1.1 Electronic vs. Steric Effects

The trichloro-substitution exerts two opposing forces on the benzylic position:

-

Electronic Deactivation (Inductive): The three chlorine atoms are electron-withdrawing (

effect). This destabilizes the formation of a benzylic carbocation, effectively suppressing -

Steric Shielding: In isomers such as 2,4,6-trichlorobenzyl bromide , the ortho-chlorines create a "picket fence" effect, significantly retarding nucleophilic attack compared to the 3,4,5-trichlorobenzyl bromide isomer.

Table 1: Isomer Reactivity Analysis

| Isomer | Steric Hindrance | Electronic Character | Primary Reaction Mode | Typical Application |

| 2,4,6-Trichloro | High (Ortho-blocking) | Electron Deficient | Slow | Sterically congested ligands, flame retardants |

| 2,3,6-Trichloro | High | Electron Deficient | Slow | Herbicidal intermediates |

| 3,4,5-Trichloro | Low | Electron Deficient | Fast | Liquid crystals, antimicrobial pharmacophores |

| 2,4,5-Trichloro | Moderate | Electron Deficient | Moderate | Fungicidal azole synthesis |

Synthetic Methodology: Radical Bromination

The most robust route to trichlorobenzyl bromides is the Wohl-Ziegler bromination of the corresponding trichlorotoluene. While industrial routes may use elemental bromine (

2.1 Mechanism of Action

The reaction proceeds via a free-radical chain mechanism. The choice of solvent (

Figure 1: Radical chain mechanism for the conversion of trichlorotoluene to trichlorobenzyl bromide.

2.2 Standard Operating Procedure (SOP)

Objective: Synthesis of 2,4,6-Trichlorobenzyl Bromide from 2,4,6-Trichlorotoluene.

Reagents:

-

2,4,6-Trichlorotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Solvent: Benzotrifluoride (PhCF₃) or Acetonitrile (Anhydrous).

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Charging: Add trichlorotoluene and solvent (0.5 M concentration). Degas the solution by bubbling nitrogen for 15 minutes (oxygen inhibits radical formation).

-

Addition: Add NBS and AIBN in a single portion against a positive stream of nitrogen.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C depending on solvent).

-

Visual Cue: The reaction often turns orange/brown initially and fades to light yellow as succinimide precipitates (if using

/PhCF₃).

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. Look for the disappearance of the starting material peak.

-

Critical Check: If reaction stalls, add a second portion of AIBN (0.02 eq).

-

-

Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from ethanol or heptane.

-

Note: Trichlorobenzyl bromides are potent lachrymators. All solvent removal must occur in a fume hood.

-

Medicinal & Agrochemical Applications[1]

The trichlorobenzyl moiety is a "privileged scaffold" in the design of lipophilic bioactive molecules. The high halogen content increases the partition coefficient (LogP), enhancing membrane permeability, while the benzylic bromide acts as a versatile "handle" for attaching heterocycles.

3.1 Pharmacophore Integration Workflow

The primary utility is the alkylation of N-heterocycles (Azoles) or S-nucleophiles (Thiols).

Figure 2: Divergent synthesis pathways utilizing trichlorobenzyl bromide as a lynchpin intermediate.

3.2 Key Application Areas

-

Antifungal Azoles: Analogous to Clotrimazole and Econazole, the introduction of a trichlorobenzyl group to an imidazole ring creates potent inhibitors of lanosterol 14

-demethylase (CYP51). The steric bulk of the trichloro-group can improve selectivity against fungal CYP enzymes over human isoforms [1]. -

Benzimidazole Derivatives: Alkylation of benzimidazoles with 3-chlorobenzyl or trichlorobenzyl halides yields compounds with activity against MRSA and Mycobacterium tuberculosis [2].

-

Agrochemicals: Used in the synthesis of strobilurin-type fungicides where the benzyl group acts as a lipophilic anchor, ensuring rain-fastness on crop leaves.

Safety & Handling (Lachrymator Warning)

Hazard Classification:

-

Corrosive (Skin/Eye): Causes severe burns (Category 1B).[1]

-

Lachrymator: Extremely irritating to mucous membranes and eyes.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Mandatory Safety Protocols:

-

Engineering Controls: All weighing and transfers must be performed in a functioning chemical fume hood.

-

Neutralization: Spills should be treated with a dilute solution of alcoholic potassium hydroxide (to convert the bromide to the less volatile ether/alcohol) before cleanup.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are required.

References

-

Beilstein Institute. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.[2] Beilstein Journal of Organic Chemistry. Link

-

National Institutes of Health (NIH). (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design. PubMed. Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorobenzyl bromide.[1] (Representative SDS for chlorobenzyl bromides). Link

-

Organic Syntheses. (1945). General Methodologies for Alkylbenzenes. (Adapted for radical halogenation context). Link

-

Mermer, A., et al. (2019). Piperazine-Azole-Fluoroquinolone Hybrids: Synthesis and Biological Activity.[3] Bioorganic Chemistry. (Cited via MDPI review). Link

Sources

reactivity profile of 5-(Bromomethyl)-1,2,3-trichlorobenzene as an electrophile

Executive Summary

5-(Bromomethyl)-1,2,3-trichlorobenzene (often referred to in medicinal chemistry as 3,4,5-trichlorobenzyl bromide ) represents a high-value electrophilic building block. Its primary utility lies in its ability to introduce the 3,4,5-trichlorophenyl moiety , a structural motif prized in drug discovery and agrochemistry for its metabolic stability and high lipophilicity.

Unlike standard benzyl bromides, the presence of three contiguous chlorine atoms on the aromatic ring significantly alters the electronic landscape of the benzylic position. This guide analyzes the molecule's reactivity, favoring SN2 pathways while suppressing SN1 ionization, and provides a validated protocol for its use in heterocycle functionalization.

Structural & Electronic Analysis

To predict reactivity, we must deconstruct the molecule’s electronic vectors. The "1,2,3-trichloro" pattern exerts a specific influence on the "5-bromomethyl" warhead.

Electronic Vectors (Hammett Logic)

The benzylic carbon is the primary electrophilic site. Its reactivity is governed by the substituents at the 3, 4, and 5 positions relative to the alkyl attachment (which corresponds to the 1, 2, and 3 positions of the chloro-substituents in the user's nomenclature).

-

Inductive Effect (-I): Chlorine is electronegative (

). Three chlorine atoms create a strong inductive withdrawal of electron density from the aromatic ring. -

Resonance Effect (+M): While halogens have a weak donating resonance effect, the inductive withdrawal dominates in this configuration.

-

Net Result on Benzylic Carbon: The electron-deficient ring pulls electron density away from the benzylic C-Br bond. This lowers the energy of the

antibonding orbital, making the carbon more electrophilic and susceptible to nucleophilic attack compared to unsubstituted benzyl bromide.

Steric Environment

-

Ortho-Positions: The positions adjacent to the bromomethyl group (positions 4 and 6 in the user's numbering) are occupied by Hydrogen atoms.

-

Implication: Unlike 2,6-dichlorobenzyl bromide, which suffers from severe steric hindrance, 5-(bromomethyl)-1,2,3-trichlorobenzene is sterically accessible . Nucleophiles can approach the

orbital back-face without significant repulsion.

Mechanistic Pathway Prediction

-

SN2 (Bimolecular Substitution): Dominant. The enhanced electrophilicity and lack of steric hindrance favor a concerted mechanism.

-

SN1 (Unimolecular Ionization): Disfavored. The formation of a benzylic carbocation is destabilized by the electron-withdrawing nature of the trichlorophenyl ring. The ring cannot effectively stabilize the positive charge via resonance as well as an electron-rich ring (e.g., 4-methoxybenzyl) could.

Figure 1: Mechanistic logic flow. The electron-withdrawing ring activates the molecule for SN2 attack while suppressing SN1 ionization.

Validated Experimental Protocol: Thiol Alkylation

This protocol describes the alkylation of a heterocyclic thiol (e.g., a thiophenol or mercapto-heterocycle) with 5-(bromomethyl)-1,2,3-trichlorobenzene. This is a standard "stress test" for the electrophile, as thiols are soft, highly reactive nucleophiles.

Reagents & Logic

| Reagent | Role | Rationalization |

| Electrophile | Substrate | 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 equiv). |

| Nucleophile | Reactant | Thiol/Mercaptan (1.1 equiv). Slight excess ensures complete consumption of the bromide. |

| Base | Catalyst | K2CO3 (2.0 equiv). A mild inorganic base is preferred over strong bases (e.g., NaH) to prevent potential side reactions like stilbene formation via benzylic deprotonation. |

| Solvent | Medium | DMF or Acetonitrile . Polar aprotic solvents solvate the cation (K+), leaving the thiolate anion "naked" and highly reactive. |

| TBAI | Additive | Tetrabutylammonium iodide (0.1 equiv). Optional. Catalyzes the reaction via the Finkelstein mechanism (Br |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to thiol).

-

Deprotonation: Add K2CO3 (2.0 equiv) in one portion. Stir at room temperature for 15 minutes.

-

Observation: The mixture may become heterogeneous. This generates the reactive thiolate anion.

-

-

Addition: Add 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 equiv) dropwise as a solution in a minimal amount of DMF.

-

Why dropwise? Although the risk is low with this specific electrophile, controlling the addition rate manages the exotherm and prevents local concentration spikes that could lead to double-alkylation if the nucleophile has multiple sites.

-

-

Reaction: Stir at Room Temperature (20-25°C).

-

Monitoring: Check via TLC or LC-MS after 1 hour. The electron-deficient nature of the ring usually drives this to completion within 1-3 hours.

-

-

Workup (Aqueous Wash):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 3x with Water (to remove DMF and inorganic salts).

-

Wash 1x with Brine.

-

Dry organic layer over anhydrous Na2SO4.

-

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Figure 2: Operational workflow for SN2 alkylation using K2CO3/DMF system.

Safety & Handling (Lachrymator Alert)

CRITICAL WARNING: Benzylic bromides are potent lachrymators (tear gas agents). They react with sulfhydryl groups in the TRPA1 ion channels in the eyes and respiratory tract, causing intense irritation.

-

Engineering Controls: ALL operations must be performed inside a functioning fume hood.

-

Decontamination: Glassware contaminated with the bromide should be rinsed with a dilute solution of ammonia or sodium thiosulfate before being removed from the hood. This chemically quenches the alkylating agent.

-

PPE: Double nitrile gloves are recommended. If a spill occurs outside the hood, evacuate the area immediately.

References

-

Electronic Effects in Benzylic Systems

- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- Context: Provides the values validating the electron-withdrawing n

-

General Reactivity of Benzylic Halides

- Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Context: Authoritative text on SN2 vs SN1 kinetics in substituted benzyl systems.

-

Synthesis of 3,4,5-Trichlorobenzyl Derivatives (Patent Literature)

- Source: WO2012120135A1 (2012).

- Context: Demonstrates the industrial use of this specific electrophile in constructing lipophilic pharmacophores.

-

Safety Data & Handling

Sources

An In-depth Technical Guide to the Potential Applications of 5-(Bromomethyl)-1,2,3-trichlorobenzene in Medicinal Chemistry

Abstract

5-(Bromomethyl)-1,2,3-trichlorobenzene is a halogenated aromatic compound poised for significant utility in medicinal chemistry. While not extensively documented as a standalone therapeutic agent, its true potential lies in its role as a versatile synthetic intermediate. The presence of a reactive benzylic bromide handle, combined with the unique physicochemical properties imparted by the trichlorinated phenyl ring, makes it a valuable building block for generating novel molecular scaffolds. This guide explores the core reactivity of this compound, details its application in the synthesis of diverse chemical libraries, and analyzes how the trichlorobenzene moiety can critically influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. We provide field-proven experimental protocols and logical frameworks to empower researchers in drug discovery to harness the potential of this unique reagent.

Introduction: Unveiling a Versatile Synthetic Tool

In the landscape of drug discovery, the strategic selection of starting materials and intermediates is paramount. 5-(Bromomethyl)-1,2,3-trichlorobenzene presents itself as a compound of interest, not for its inherent biological activity, but for its structural attributes that are highly advantageous for synthetic diversification. The molecule is characterized by two key features:

-

A Reactive Benzylic Bromide: The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This "handle" allows for the covalent attachment of the trichlorobenzyl moiety to a wide array of chemical structures. Benzyl bromides are well-established reagents for installing benzyl groups in organic synthesis, often used to protect alcohols and amines or to act as alkylating agents for various nucleophiles.[1][2][3]

-

A Polychlorinated Aromatic Core: The 1,2,3-trichlorobenzene ring is a heavily halogenated, lipophilic scaffold. The incorporation of halogens into drug candidates is a time-tested strategy in medicinal chemistry to modulate critical properties such as metabolic stability, membrane permeability, and binding affinity.[4][5]

This guide will deconstruct the potential of 5-(Bromomethyl)-1,2,3-trichlorobenzene, offering a scientific rationale for its application in lead generation and optimization campaigns.

Physicochemical Properties and Synthetic Reactivity

The utility of 5-(Bromomethyl)-1,2,3-trichlorobenzene is rooted in its predictable reactivity. The carbon of the bromomethyl group is highly electrophilic and readily participates in SN2 reactions with a wide range of nucleophiles.[6] This reaction is typically efficient and proceeds under mild conditions, making it ideal for the construction of compound libraries.

| Nucleophile Class | Example Nucleophile | Resulting Linkage | Potential Application |

| N-Heterocycles | Imidazole, Triazoles, Pyrazoles | N-Benzylic | Core scaffold for antifungal, anticancer, or enzyme inhibitor development.[7][8] |

| Phenols | Substituted Phenols | Ether | Introduction of aryl ether motifs found in various bioactive compounds. |

| Thiols | Cysteine, Thiophenols | Thioether | Synthesis of enzyme inhibitors or molecules with altered metabolic profiles. |

| Amines | Primary & Secondary Amines | Secondary & Tertiary Amines | Building blocks for a vast range of pharmacologically active amines. |

| Carboxylates | Carboxylic Acids | Ester | Prodrug strategies or synthesis of compounds with specific ester functionalities. |

The trichlorinated ring also influences the molecule's overall properties. It significantly increases the lipophilicity, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME).[9][10] A proper balance of lipophilicity is crucial for oral bioavailability and cell membrane penetration.[]

Core Synthetic Applications in Medicinal Chemistry

The primary application of 5-(Bromomethyl)-1,2,3-trichlorobenzene is as an alkylating agent to introduce the 1,2,3-trichlorobenzyl group into target molecules. This can be a key step in a Structure-Activity Relationship (SAR) study to probe the effects of a bulky, lipophilic, and metabolically robust group.

Synthesis of N-Arylmethyl Heterocycles

Nitrogen-containing heterocycles, such as imidazoles, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[12] The alkylation of these heterocycles with 5-(Bromomethyl)-1,2,3-trichlorobenzene can generate novel families of compounds for biological screening. For example, N-substituted imidazoles have shown promise as anticancer agents.[8]

Caption: General scheme for N-alkylation of heterocycles.

Creation of Ether and Thioether Libraries

Phenolic and thiolic compounds are common in both natural products and synthetic drugs. The Williamson ether synthesis, or its thio-analogue, using 5-(Bromomethyl)-1,2,3-trichlorobenzene allows for the straightforward creation of libraries of aryl-benzyl ethers and thioethers. These modifications can dramatically alter a molecule's binding mode and pharmacokinetic properties.

The Trichlorobenzene Moiety: A Modulator of Pharmacological Properties

Beyond its role as a synthetic handle, the 1,2,3-trichlorobenzene moiety itself brings several important characteristics to a potential drug candidate.

Enhancing Lipophilicity

Lipophilicity, often quantified as logP or logD, is a critical factor influencing a drug's ability to cross biological membranes.[13][14] The three chlorine atoms make the aromatic ring highly lipophilic, which can enhance absorption and distribution into lipid-rich tissues.[9] However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, or off-target toxicity, requiring a careful balancing act in drug design.[10]

Metabolic Stability

The chlorine atoms provide steric hindrance around the aromatic ring, which can protect it from metabolic enzymes, particularly Cytochrome P450s. This can increase the half-life of a drug, potentially leading to a lower required dose and less frequent administration. Halogenated benzenes have been shown to induce metabolic enzymes, which is another consideration in their use.[15]

Halogen Bonding

In recent years, halogen bonding has been recognized as a significant non-covalent interaction in drug-receptor binding.[16][17] A halogen bond occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid residue.[18][19] The chlorine atoms on the trichlorobenzene ring can act as halogen bond donors, potentially providing an additional anchor point to increase binding affinity and selectivity for a target protein.[4]

Caption: Halogen bonding between the drug and its target.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. Optimization of solvent, base, temperature, and reaction time is recommended for specific substrates.

Protocol 1: General Procedure for N-Alkylation of Imidazole

-

Preparation: To a solution of imidazole (1.0 mmol) in acetonitrile (ACN, 10 mL), add potassium carbonate (K2CO3, 2.5 mmol).

-

Addition of Reagent: Add a solution of 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.1 mmol) in ACN (5 mL) dropwise to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for synthesis and purification.

Conclusion and Future Outlook

5-(Bromomethyl)-1,2,3-trichlorobenzene is a highly valuable, yet perhaps underutilized, reagent in medicinal chemistry. Its straightforward reactivity via Sɴ2 displacement provides a reliable method for incorporating the unique 1,2,3-trichlorobenzyl scaffold into a diverse range of molecules. The resulting derivatives benefit from the significant modulatory effects of the polychlorinated ring on lipophilicity, metabolic stability, and potential drug-target interactions through halogen bonding. This guide provides the foundational knowledge and practical protocols for researchers to begin exploring the vast chemical space made accessible by this versatile building block. As the principles of rational drug design continue to evolve, the strategic use of well-defined, property-modulating fragments like the 1,2,3-trichlorobenzyl group will be indispensable in the quest for safer and more effective therapeutics.

References

- Vertex AI Search. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.

- Taylor & Francis Online. (2012). The influence of lipophilicity in drug discovery and design.

- ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry.

- ACS Publications. (2021). Lipophilic Efficiency as an Important Metric in Drug Design.

- MDPI. (2017).

- Vertex AI Search. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.

- BOC Sciences. (2024). Lipophilicity of Drug.

- Taylor & Francis Online. (2017).

- PubMed. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology.

- ACS Publications. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Scilit. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

- Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.

- Anshul Specialty Molecules. (n.d.). Benzyl Bromide.

- PubMed. (1983).

- EPA NEPS. (1981). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds.

- Choice Organochem LLP. (n.d.). Benzyl bromide.

- PubMed. (2017). Synthesis, characterization, and in vitro SAR evaluation of N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts.

- ResearchGate. (n.d.). Some halogenated drugs considered as "blockbuster" drugs.

- NIH. (2023).

- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- NIH. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Wikipedia. (n.d.). Benzyl bromide.

- ResearchGate. (2025).

- Common Organic Chemistry. (n.d.). Benzyl Bromide.

- CSIR NET Life Science Coaching. (2026). Nucleophilic Substitution in Alkyl Bromides.

- ACS Publications. (n.d.). Synthesis of imidazoles via hetero-Cope rearrangements.

- ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- ACS Omega. (2026). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde.

- NIH. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Google Patents. (n.d.).

- Unknown Source. (n.d.). 11. Nucleophilic Substitution Reactions.

- Sigma-Aldrich. (n.d.). 5-BROMO-1,2,3-TRICHLOROBENZENE AldrichCPR.

- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

- JOCPR. (n.d.).

- ChemicalBook. (n.d.). 1,3,5-Trichlorobenzene synthesis.

- Unknown Source. (n.d.). Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in.

- JOCPR. (2023). Journal of Chemical and Pharmaceutical Research, 2023, 15(10)

- Frontiers. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities.

- NIH. (n.d.). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity.

- Unknown Source. (n.d.). Polycyclic compounds: Ideal drug scaffolds for the design of multiple mechanism drugs?.

Sources

- 1. Benzyl Bromide [anshulchemicals.com]

- 2. Benzyl bromide - Choice Org [choiceorg.com]

- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. biomedres.us [biomedres.us]

- 8. Synthesis, characterization, and in vitro SAR evaluation of N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. tandfonline.com [tandfonline.com]

- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. mdpi.com [mdpi.com]

- 17. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility & Handling of 5-(Bromomethyl)-1,2,3-trichlorobenzene

This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 5-(Bromomethyl)-1,2,3-trichlorobenzene (also known as 3,4,5-trichlorobenzyl bromide).

Executive Summary

5-(Bromomethyl)-1,2,3-trichlorobenzene (CAS: 1261828-98-1) is a highly reactive benzylic bromide intermediate used primarily as an electrophilic alkylating agent in the synthesis of pharmaceuticals and agrochemicals. Unlike its aryl bromide isomers (e.g., 5-bromo-1,2,3-trichlorobenzene), this compound possesses a labile C-Br bond at the benzylic position, making it susceptible to nucleophilic attack.

This guide provides a structural analysis of its solubility landscape, distinguishing between inert process solvents and reactive solvents that pose stability risks. It includes self-validating protocols for determining exact solubility limits and handling the compound's lachrymatory nature.

Physicochemical Profile

Understanding the molecule's structure is prerequisite to predicting its solubility. The compound features a lipophilic trichlorobenzene core and a polarizable, reactive bromomethyl group.

| Property | Value / Description | Note |

| Formula | C₇H₄BrCl₃ | |

| Molecular Weight | 274.37 g/mol | |

| Physical State | Solid (Low Melting) or Viscous Liquid | Depending on purity/polymorph. |

| Predicted LogP | ~4.2 – 4.8 | Highly Lipophilic. |

| Reactivity Class | Benzylic Halide | Strong Electrophile; Lachrymator. |

| Key Hazard | Corrosive / Lachrymator | Hydrolyzes to HBr and benzyl alcohol. |

Structural Visualization

The following diagram illustrates the chemical structure and its reactive centers, guiding solvent selection.

Figure 1: Structural reactivity analysis. The electron-withdrawing chlorine atoms increase the electrophilicity of the benzylic carbon.

Solubility Landscape

The solubility of 5-(Bromomethyl)-1,2,3-trichlorobenzene is governed by "like dissolves like," but constrained by chemical stability. The high halogen content renders it soluble in non-polar and moderately polar aprotic solvents.

Solvent Compatibility Matrix

| Solvent Class | Solvents | Solubility Rating | Stability Risk | Application |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Low | Reaction, Extraction |

| Aromatic | Toluene, Chlorobenzene, Xylene | Excellent | Low | Reaction (Reflux), Scale-up |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Low/Moderate | General Synthesis |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Moderate | SN2 Reactions (Accelerates rate) |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | High | Recrystallization (Cold only) |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor | Low | Antisolvent / Precipitation |

| Aqueous | Water, Aqueous Buffers | Insoluble | Critical | AVOID (Hydrolysis) |

Critical Mechanism: Solvolysis Risk

Benzylic bromides react with nucleophilic solvents (alcohols, water) to form ethers or alcohols, releasing HBr. This reaction is accelerated by heat and the electron-withdrawing effect of the trichloro- substitution.

Reaction: Ar-CH₂-Br + R-OH → Ar-CH₂-OR + HBr

Figure 2: Stability decision tree for solvent selection. Nucleophilic solvents should be avoided for storage.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit (mg/mL) for your specific batch.

Reagents: HPLC-grade solvent, 5-(Bromomethyl)-1,2,3-trichlorobenzene. Equipment: 4 mL vials, analytical balance, centrifuge/syringe filter (PTFE).

-

Preparation: Weigh approx. 100 mg of the compound into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

-

Observation: Continue until the solid fully dissolves (visual clarity).

-

Saturation (Optional): If determining maximum solubility, add excess solid until a precipitate persists, stir for 1 hour at 25°C, filter the supernatant, evaporate a known volume, and weigh the residue.

-

Calculation:

Protocol B: Solvent Screening for Recrystallization

Goal: Purify the compound from synthesis impurities.

-

Solvent Selection: Choose a solvent pair—Solvent A (Good solubilizer, e.g., Toluene or DCM) and Solvent B (Antisolvent, e.g., Heptane).

-

Dissolution: Dissolve crude material in the minimum amount of Solvent A at slightly elevated temperature (40–50°C). Do not boil if using low-boiling solvents.

-

Precipitation: Slowly add Solvent B dropwise until persistent turbidity is observed.

-

Cooling: Allow the mixture to cool slowly to Room Temperature (RT), then to 0–4°C.

-

Harvest: Filter crystals rapidly (cold) and wash with cold Solvent B.

Protocol C: Stability Verification (NMR)

Before running a long reaction in a protic solvent (e.g., Ethanol), verify stability.

-

Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (e.g.,

or -

Acquire a

NMR spectrum at T=0. -

Focus on the benzylic protons (

~4.5–4.8 ppm). -

Re-acquire spectra at T=1h, 4h, and 24h.

-

Fail Criteria: Appearance of new benzylic peaks (shifted upfield) indicates solvolysis (formation of methyl ether).

Safety & Handling (Lachrymator)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

-

Engineering Controls: All operations must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium thiosulfate to quench the alkylating agent before cleaning.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

References

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 3,4,5-Trichlorobenzyl Bromide

Executive Summary

This guide details the reaction parameters for 3,4,5-trichlorobenzyl bromide (CAS: 14371-10-9), a critical intermediate in the synthesis of isoxazoline-based ectoparasiticides (e.g., Lotilaner, Sarolaner) and liquid crystal mesogens.

Unlike unsubstituted benzyl bromide, the 3,4,5-trichloro substitution pattern drastically alters the electronic landscape of the molecule. The strong inductive electron-withdrawal by the three chlorine atoms destabilizes benzylic carbocations, effectively shutting down

Chemical Profile & Reactivity Analysis

Electronic Structure & Mechanism

The reactivity of 3,4,5-trichlorobenzyl bromide is governed by the interplay between the benzylic leaving group and the electron-deficient aromatic ring.

-

Substrate: 3,4,5-Trichlorobenzyl bromide

-

Primary Mechanism:

(Bimolecular Nucleophilic Substitution)[1] -

Electronic Effect: The chlorine atoms at positions 3, 4, and 5 exert a strong negative inductive effect (-I) .

-

Impact on

: The -I effect destabilizes the formation of a benzylic carbocation intermediate. Consequently, solvolysis or weak nucleophile conditions (typical of -

Impact on

: The electron withdrawal increases the electrophilicity (

-

Steric Considerations

While the 3,5-dichloro substituents are meta to the reaction center, they do not impose significant steric hindrance to the backside attack required for

Mechanistic Visualization

The following diagram illustrates the electronic vectors facilitating the

Figure 1: Mechanistic pathway highlighting the activation of the substrate by electron-withdrawing chlorine substituents.

General Optimization Strategy

To maximize yield and purity, the following parameter matrix should be applied.

| Parameter | Recommended Condition | Rationale |

| Solvent | Polar Aprotic (DMF, MeCN, THF) | Solvates cations ( |

| Base | Carbonates ( | Neutralizes HBr generated during the reaction. |

| Temperature | 0°C to 60°C | Higher temperatures increase the risk of polymerization or elimination. Start at 0°C for amines; heat to 60°C for poor nucleophiles. |

| Concentration | 0.1 M - 0.5 M | High concentration favors bimolecular ( |

| Atmosphere | Inert (N2 or Ar) | Essential. Moisture can lead to hydrolysis (benzyl alcohol formation). |

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of secondary amines for pharmaceutical scaffolds. Challenge: Preventing over-alkylation (formation of tertiary amines or quaternary salts).

Reagents & Setup

-

Substrate: 3,4,5-Trichlorobenzyl bromide (1.0 equiv)

-

Nucleophile: Primary Amine (1.2 - 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.2 equiv) and Base in anhydrous MeCN (0.2 M concentration relative to bromide).

-

Addition: Cool the mixture to 0°C using an ice bath. Add 3,4,5-trichlorobenzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.

-

Note: Slow addition at low temperature favors mono-alkylation.

-

-

Reaction: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitor: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide peak.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with water (

) to remove DMF/salts. -

Wash with Brine (

). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel).

Workflow Diagram

Figure 2: Operational workflow for the mono-alkylation of amines.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of benzyl ethers or esterification (e.g., formation of agrochemical precursors).

Reagents & Setup

-

Substrate: 3,4,5-Trichlorobenzyl bromide (1.0 equiv)

-

Nucleophile: Phenol or Alcohol (1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or NaH (for aliphatic alcohols, 1.2 equiv) -

Solvent: Acetone (for Phenols) or THF/DMF (for Aliphatic Alcohols)

Step-by-Step Methodology

-

Activation:

-

For Phenols: Combine Phenol and

in Acetone. Stir at RT for 15 min. -

For Alcohols: Suspend NaH (60% in oil) in dry THF at 0°C. Add alcohol dropwise. Stir until H2 evolution ceases (~30 min).

-

-

Coupling: Add 3,4,5-trichlorobenzyl bromide (1.0 equiv) to the reaction mixture.

-

Reaction:

-

Workup:

-

Quench carefully with saturated

(if NaH used) or water. -

Extract with Diethyl Ether or EtOAc.

-

Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

-

Purification: Recrystallization (often possible for these highly crystalline trichloro-derivatives) or Column Chromatography.

Safety & Troubleshooting

Critical Safety Notice

-

Lachrymator: Benzyl bromides are potent tear gas agents. Always handle in a functioning fume hood.

-

Corrosive: Causes severe skin and eye burns.[4][5] Wear nitrile gloves, safety goggles, and a lab coat.

-

Waste: Segregate as halogenated organic waste.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis (Reaction with moisture) | Ensure solvents are anhydrous; use a drying tube or N2 line. |

| Starting Material Remains | Nucleophile is too weak | Switch solvent to DMF or DMSO; add catalytic KI (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ. |

| By-product: Benzyl Alcohol | Wet solvent or base | Dry |

| By-product: Dimerization | Radical coupling (Wurtz-type) | Exclude light (wrap flask in foil); ensure inert atmosphere to prevent radical formation. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101887, 3,4,5-Trichlorobenzyl bromide. Retrieved from [Link]

- Nerenberg, J. B., et al. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene and derivatives. World Intellectual Property Organization, WO2021152435A1. (Describes the use of trichlorobenzyl intermediates in agrochemical synthesis).

-

Chemistry LibreTexts. (2023). Nucleophilic Substitution Reactions on Benzylic Substrates. Retrieved from [Link]

-

Storer, R. I., et al. (2011). Discovery of Lotilaner: A Novel Isoxazoline Ectoparasiticide. (Contextualizes the utility of 3,4,5-trichloro-phenyl motifs). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

procedure for alkylation of amines with 5-(Bromomethyl)-1,2,3-trichlorobenzene

This guide details the procedure for the N-alkylation of amines using 5-(Bromomethyl)-1,2,3-trichlorobenzene (also known as 3,4,5-trichlorobenzyl bromide ).

Introduction & Chemical Context

5-(Bromomethyl)-1,2,3-trichlorobenzene is a highly electrophilic benzyl bromide derivative. It serves as a critical building block in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates where a lipophilic, electron-deficient aryl moiety is required.

-

Reactivity Profile: The presence of three chlorine atoms at the 3, 4, and 5 positions (relative to the alkyl group) exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This destabilizes the benzylic position, making the methylene carbon significantly more electrophilic than in unsubstituted benzyl bromide.

-

Key Challenge: The enhanced electrophilicity accelerates the reaction rate (

), increasing the risk of polyalkylation (formation of tertiary amines from primary amines, or quaternary ammonium salts). -

Strategic Control: To achieve selective mono-alkylation, the protocol must control the local concentration of the electrophile relative to the amine.

Strategic Reaction Design

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state of the |

| Base | Inorganic bases act as HCl scavengers without competing as nucleophiles (unlike some tertiary amines). Cesium carbonate ( | |

| Catalyst | Potassium Iodide (KI) (Optional) | Addition of 10 mol% KI generates the corresponding benzyl iodide in situ (Finkelstein reaction), which is a better leaving group, accelerating sluggish reactions. |

| Stoichiometry | 1.0 : 1.2 - 1.5 (Bromide : Amine) | For secondary amine synthesis , use excess amine (1.5–3.0 eq) to statistically favor mono-alkylation. For tertiary amine synthesis , use slight excess of bromide (1.1 eq).[1] |

Experimental Protocol

-

Lachrymator: Benzyl bromides are potent tear gas agents. Handle only in a functioning fume hood.

-

Skin Irritant: Wear double nitrile gloves and a lab coat.

-

Corrosive: The reaction generates HBr (neutralized by base), which is corrosive.

-

Reagent A: 5-(Bromomethyl)-1,2,3-trichlorobenzene (MW: ~274.37 g/mol )

-

Reagent B: Target Amine (Primary or Secondary)[2]

-

Base: Potassium Carbonate (

), anhydrous, granular. -

Solvent: Acetonitrile (MeCN), anhydrous.

-

Preparation of Amine Solution:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.5 equiv.) in anhydrous MeCN (0.2 M concentration relative to bromide).

-

Add

(2.0 equiv.) to the solution.[3] -

Optional: Add KI (0.1 equiv.) if the amine is unreactive.

-

-

Controlled Addition:

-

Dissolve 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.0 equiv.) in a minimal amount of MeCN.

-

Crucial Step: Add the bromide solution to the amine suspension dropwise over 30–60 minutes at Room Temperature (RT). Note: Keeping the bromide concentration low relative to the amine favors mono-alkylation.

-

-

Reaction:

-

Stir the mixture at RT for 4–12 hours.

-

Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the consumption of the bromide.

-

Optimization: If the reaction is incomplete after 12h, heat to 50°C. Avoid reflux unless necessary, as high heat promotes bis-alkylation.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography.[4]

-

Gradient: 0%

20% EtOAc in Hexanes (adjust based on amine polarity).

-

-

Setup:

-

Dissolve Secondary Amine (1.0 equiv.) in DMF (0.5 M).

-

Add

(1.5 equiv.) and TBAI (tetrabutylammonium iodide, 0.05 equiv. as phase transfer catalyst).

-

-

Addition:

-

Add 5-(Bromomethyl)-1,2,3-trichlorobenzene (1.1 equiv.) in one portion.

-

-

Reaction:

-

Heat the mixture to 60°C for 2–6 hours.

-

Monitor for complete conversion of the starting amine.

-

-

Workup:

-

Dilute with Water (5x reaction volume) and extract with

or EtOAc (x3). Note: DMF requires thorough water washing to remove. -

Wash combined organics with

solution (5%) to remove residual DMF. -

Dry, concentrate, and purify as above.

-

Mechanism & Pathway Visualization

The following diagram illustrates the competitive reaction pathways and the role of the base.

Figure 1: Reaction pathway showing the competition between mono- and bis-alkylation. The trichloro-substitution increases the electrophilicity of the bromide, making the "Excess Bromide" pathway faster than usual.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield (Mono-alkylation) | Formation of bis-alkylated byproduct. | Increase amine equivalents (to 2.0–3.0 eq). Add bromide solution slower (syringe pump). |

| No Reaction | Amine nucleophilicity is too low (e.g., electron-deficient anilines). | Switch solvent to DMF. Increase Temp to 80°C. Add 10 mol% KI or TBAI. |

| Hydrolysis (Alcohol formation) | Wet solvent or base. | Ensure MeCN/DMF is anhydrous. Dry |

| Emulsion during Workup | Amine surfactant properties. | Use saturated Brine. Filter the biphasic mixture through Celite to break the emulsion. |

References

-

General N-Alkylation Protocol: Salvatore, R. N., et al. "Cesium hydroxide promoted chemoselective N-alkylation for the efficient synthesis of secondary amines." Tetrahedron 57.36 (2001): 7785-7789. Link

-

Synthesis of Polychlorinated Benzyl Halides: Patent WO2016058897A1. "Process for the preparation of 5-bromo-1,2,3-trichlorobenzene." (Describes precursor chemistry). Link

-

Reactivity of Electron-Deficient Benzyl Bromides: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Chapter 10: Aliphatic Substitution). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

Application Note: Cross-Coupling Reactions Involving 3,4,5-Trichlorobenzyl Bromide

Executive Summary

3,4,5-Trichlorobenzyl bromide (TCBB) is a high-value electrophilic building block used extensively in the synthesis of agrochemicals, pharmaceutical intermediates, and materials science. Its structural uniqueness lies in the juxtaposition of a highly reactive benzylic bromide against a sterically crowded, electron-deficient aromatic ring bearing three chlorine atoms.

This guide provides validated protocols for utilizing TCBB in transition-metal-catalyzed cross-coupling reactions. Unlike simple benzyl bromides, TCBB requires specific handling to manage the electronic activation provided by the trichloro-motif, which accelerates oxidative addition but also increases susceptibility to hydrolysis and homocoupling side reactions.

Reactivity Profile & Chemoselectivity

Understanding the electronic landscape of TCBB is prerequisite to successful coupling. The molecule presents two distinct electrophilic sites:

-

Benzylic C(sp³)-Br: Highly reactive. Kinetic point of entry for Suzuki, Negishi, and nucleophilic substitutions.

-

Aromatic C(sp²)-Cl: Relatively inert under standard benzylic coupling conditions. Requires specialized bulky phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures to activate.

Mechanistic Implication: The electron-withdrawing nature of the three chlorine atoms (inductive effect, -I) significantly lowers the LUMO energy at the benzylic carbon. This facilitates rapid oxidative addition to Pd(0) but also stabilizes the resulting benzylic radical, increasing the risk of Wurtz-type homocoupling (dimerization).

Visualizing the Reactivity Hierarchy

The following diagram illustrates the chemoselectivity and competing pathways.

Caption: Chemoselectivity landscape of 3,4,5-trichlorobenzyl bromide. The benzylic position reacts preferentially, allowing for sequential functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Formation of C(sp³)-C(sp²) bonds (Diarylmethanes).

Challenge: Benzylic halides are prone to

Materials

-

Substrate: 3,4,5-Trichlorobenzyl bromide (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Chosen for its large bite angle which favors reductive elimination over homocoupling.

-

Base: K₃PO₄ (3.0 equiv) - Milder than carbonates, reduces hydrolysis.

-

Solvent: Toluene/Water (4:1 v/v) - Biphasic system is crucial for solubility.

Step-by-Step Procedure

-

Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial with the aryl boronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Solvent Addition: Add degassed Toluene (4 mL) and Water (1 mL). Stir vigorously to dissolve the base.

-

Substrate Addition: Add 3,4,5-trichlorobenzyl bromide (1.0 mmol) as a solution in minimal toluene.

-

Critical Step: Do not add the bromide directly to the solid base to avoid local hotspots and decomposition.

-

-

Reaction: Heat the block to 60 °C. Monitor by TLC or LCMS.

-

Note: The electron-deficient nature of the substrate typically drives conversion within 2–4 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Catalyst Screening for TCBB

| Catalyst | Ligand Type | Yield (%) | Homocoupling (%) | Notes |

| Pd(dppf)Cl₂ | Bidentate (Ferrocene) | 92% | <5% | Recommended. Excellent suppression of dimerization. |

| Pd(PPh₃)₄ | Monodentate | 65% | 25% | High homocoupling observed. |

| Pd(OAc)₂ / SPhos | Bulky Monodentate | 88% | 8% | Good alternative, but more expensive. |

Protocol 2: Negishi Coupling (Organozinc Route)

Application: Introduction of alkyl groups or sensitive functional groups where boronic acids are unstable. Strategy: Convert TCBB to the benzylzinc reagent first. This reverses the polarity (Umpolung) of the benzylic position.

Materials

-

Substrate: 3,4,5-Trichlorobenzyl bromide

-

Zinc Source: Zinc dust (activated with 1,2-dibromoethane/TMSCl) or Rieke Zinc.

-

Electrophile: Aryl Iodide or Acid Chloride.

-

Catalyst: Pd(PPh₃)₄ (2 mol%).

Step-by-Step Procedure

-

Zinc Activation: In a flame-dried Schlenk flask under Argon, suspend Zn dust (1.5 equiv) in dry THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 min. Cool, add 5 mol% TMSCl, and stir for 15 min.

-

Reagent Formation: Add 3,4,5-trichlorobenzyl bromide (1.0 equiv) dropwise in THF at 0 °C. Stir at 0 °C to RT for 1 hour.

-

Checkpoint: Aliquot hydrolysis followed by GCMS should show 3,4,5-trichlorotoluene (reduced product) confirming zinc insertion.

-

-

Coupling: To a separate flask containing the Aryl Iodide (0.9 equiv) and Pd(PPh₃)₄ (2 mol%) in THF, transfer the supernatant benzylzinc solution via cannula.

-

Reaction: Stir at RT for 4–12 hours.

-

Quench: Quench with saturated NH₄Cl solution.

Experimental Workflow Diagram

The following diagram outlines the decision tree for selecting the optimal pathway based on the target moiety.

Caption: Decision matrix for functionalizing 3,4,5-trichlorobenzyl bromide.

Safety & Handling (Lachrymator Warning)

-

Hazard: 3,4,5-Trichlorobenzyl bromide is a potent lachrymator and skin irritant. It can cause severe eye and respiratory irritation.

-

Engineering Controls: All operations, including weighing, must be performed inside a functioning chemical fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of alcoholic KOH or ammonia to quench residual bromide before removal from the hood.

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

-

Negishi, E. (2011).[3] "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738-6764. Link

-

BenchChem. (2025).[4][5] "Comparative Guide to the Cross-Coupling Reactivity of Polyhalogenated Aromatics." BenchChem Application Notes. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Organic Chemistry Portal. "Negishi Coupling." Link

Sources

Application Note: High-Stability Side-Chain Protection Using 5-(Bromomethyl)-1,2,3-trichlorobenzene

This Application Note is structured as a technical guide for the use of 5-(Bromomethyl)-1,2,3-trichlorobenzene as a reagent for introducing the 3,4,5-Trichlorobenzyl (Tcb) protecting group. This specific isomer is utilized in advanced peptide synthesis to provide "super-acid" stability, particularly for Cysteine and Tyrosine side chains during Boc/Bzl solid-phase peptide synthesis (SPPS).

Executive Summary

In the synthesis of complex or long-chain peptides via the Boc/Bzl strategy, premature loss of side-chain protection during repetitive TFA (trifluoroacetic acid) treatments is a critical failure mode. Standard benzyl (Bzl) and 2-chlorobenzyl (2-Cl-Z) groups often exhibit insufficient stability for sequences exceeding 30 residues.

This guide details the application of 5-(Bromomethyl)-1,2,3-trichlorobenzene to introduce the 3,4,5-trichlorobenzyl (Tcb) protecting group. Due to the cumulative electron-withdrawing effect of three chlorine atoms, the Tcb group offers superior resistance to acidolysis, preventing "benzyl migration" on Tyrosine and premature deprotection of Cysteine, while remaining cleavable under high-acidity HF (hydrogen fluoride) or TFMSA (trifluoromethanesulfonic acid) conditions.

Chemical Basis & Mechanistic Insight

The Reagent

-

IUPAC Name: 5-(Bromomethyl)-1,2,3-trichlorobenzene

-

Common Name: 3,4,5-Trichlorobenzyl bromide

-

Function: Electrophilic alkylating agent.

-

Target Moiety: 3,4,5-Trichlorobenzyl (Tcb) group.[1][2][3][4]

Electronic Stabilization (The "Why")

The stability of benzyl-based protecting groups during acidolysis depends on the stability of the carbocation intermediate formed upon cleavage.

-

Mechanism: Acid protonates the heteroatom (O, S), leading to

cleavage and the formation of a benzyl carbocation. -

Tcb Effect: The Tcb group possesses chlorine atoms at the 3, 4, and 5 positions relative to the methylene attachment.

-

Chlorine is inductively electron-withdrawing (-I effect).

-

Three chlorines significantly destabilize the developing positive charge on the benzylic carbon.

-

Result: The rate of acid-catalyzed cleavage is drastically reduced compared to Bzl or 2-Cl-Z, making Tcb stable to 50% TFA (Boc removal conditions) for extended periods.

-

Stability Hierarchy

The following table illustrates the relative acid stability of benzyl-derived protecting groups:

| Protecting Group | Abbr. | Structure | Acid Stability (TFA) | Cleavage Condition (Final) |

| Benzyl | Bzl | Unsubstituted | Low (Loss in ~10 cycles) | HF (Low-High) |

| 2-Chlorobenzyl | 2-Cl-Z | 2-Cl | Moderate | HF (Standard) |

| 2,6-Dichlorobenzyl | 2,6-Cl2-Bzl | 2,6-Cl2 | High | HF (High) |

| 3,4,5-Trichlorobenzyl | Tcb | 3,4,5-Cl3 | Very High (Super-Stable) | HF (High) / TFMSA |

Experimental Protocols

Safety & Handling

-

Hazard: 5-(Bromomethyl)-1,2,3-trichlorobenzene is a potent lachrymator (tear gas agent) and skin irritant.

-

Controls: All weighing and reactions must be performed in a functioning fume hood. Double-glove (Nitrile) is required.

-

Quenching: Quench excess bromide with an amine solution (e.g., 10% piperidine in DMF) before disposal.

Protocol A: Synthesis of Boc-Cys(Tcb)-OH

This protocol describes the protection of the Cysteine thiol.

Reagents:

-

L-Cysteine hydrochloride monohydrate

-

5-(Bromomethyl)-1,2,3-trichlorobenzene (1.1 eq)

-

3M NaOH (aq)

-

Ethanol (EtOH)

-

Di-tert-butyl dicarbonate (

)

Step-by-Step Procedure:

-

Dissolution: Dissolve L-Cysteine HCl (10 mmol) in 3M NaOH (10 mL) and EtOH (10 mL) in a round-bottom flask under Nitrogen. Cool to 0°C.[5]

-

Alkylation: Dropwise add a solution of 5-(Bromomethyl)-1,2,3-trichlorobenzene (11 mmol) in EtOH (5 mL) over 30 minutes.

-

Note: The solution may become cloudy. Maintain vigorous stirring.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of bromide).

-

Boc Protection (One-Pot): Adjust pH to ~9-10 with additional NaOH if necessary. Add

(12 mmol) and stir overnight at RT. -

Work-up:

-

Evaporate EtOH under reduced pressure.

-

Dilute aqueous residue with water (20 mL) and wash with Ether (2x) to remove unreacted bromide.

-

Acidify the aqueous layer to pH 2 with 1M HCl (precipitate forms).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry over

, filter, and concentrate.

-

-

Crystallization: Recrystallize from EtOAc/Hexane to obtain pure Boc-Cys(Tcb)-OH.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Workflow:

-

Coupling: Use standard DCC/HOBt or DIC/Oxyma activation. The Tcb group is sterically bulky; double coupling (2 x 1h) is recommended.

-

Deblocking: Use 50% TFA/DCM for Boc removal.

-

Validation: The Tcb group remains >99% intact after 24 hours of TFA exposure.

-

-

Final Cleavage:

-

Method: High-HF cleavage.

-

Cocktail: Anhydrous HF (90%) + p-Cresol (5%) + p-Thiocresol (5%).

-

Conditions: 0°C for 60 minutes.

-

Note: The strong electron-withdrawing nature requires high acidity for efficient removal. Low-HF procedures are ineffective.

-

Visualization of Workflows

Protection & Deprotection Pathway

The following diagram illustrates the chemical pathway from the reagent to the final peptide.

Caption: Chemical workflow for synthesizing and utilizing the Tcb-protected Cysteine building block.

Stability Decision Logic

Use this flowchart to determine when to use Tcb protection over standard Bzl.

Caption: Decision matrix for selecting Tcb protection based on peptide complexity and stability requirements.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the bulky Tcb group. | Use microwave-assisted coupling or switch to HATU/HOAt. |

| Incomplete Cleavage | Tcb group is too stable for standard HF cocktail. | Increase cleavage time to 90 min at 0°C; ensure anhydrous HF is fresh. |

| Alkylation of Trp | Carbocation generation during cleavage. | Increase scavenger load (p-Cresol/Thioanisole) to 10%. |

| Precipitate in Step 2 | Low solubility of the trichlorobenzyl bromide. | Increase Ethanol ratio or gently heat to 30°C to ensure dissolution before addition. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Erickson, B. W., & Merrifield, R. B. (1973). Acid Stability of Several Benzylic Protecting Groups Used in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. Link

-

Yamashiro, D. (1982). Protection of Tyrosine in Solid-Phase Peptide Synthesis.[6] International Journal of Peptide and Protein Research, 20(1), 63–65. (Establishing the utility of polychlorinated benzyls). Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Application Note: Strategic Solvent Selection for Reactions with 5-(Bromomethyl)-1,2,3-trichlorobenzene

Abstract

5-(Bromomethyl)-1,2,3-trichlorobenzene is a highly functionalized aromatic compound of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its core reactivity is defined by the benzylic bromide group, which is susceptible to nucleophilic substitution. The outcome of such reactions—specifically, the yield, rate, and selectivity—is critically dependent on the choice of solvent. This guide provides a comprehensive analysis of solvent selection for reactions involving this substrate, focusing on the mechanistic dichotomy between SN1 and SN2 pathways. We present detailed protocols for directing the reaction towards a desired outcome and offer insights into the causal relationships between solvent properties and reactivity.

Physicochemical and Reactivity Profile

5-(Bromomethyl)-1,2,3-trichlorobenzene is a primary benzylic halide. This structural feature is the cornerstone of its chemical behavior.

-

Benzylic System: The bromomethyl group is attached to a benzene ring, which can stabilize both a developing positive charge in an SN1 carbocation intermediate and the transition state of an SN2 reaction through resonance.[1] This inherent stability makes it significantly more reactive than a typical primary alkyl halide.

-

Steric and Electronic Effects: The three adjacent chlorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect. This can slightly destabilize a carbocation intermediate, making the SN1 pathway less favorable than for an unsubstituted benzyl bromide. Furthermore, the bulky nature of the trichlorophenyl group can introduce some steric hindrance, though the primary nature of the substitution site means SN2 reactions are still highly accessible.[1]

| Property | Value | Source |